1-Methoxy-1-buten-3-yne: Differentiated Product Outcome in Vilsmeier Addition Compared to Extended Homolog
In Vilsmeier addition reactions, 1-Methoxy-1-buten-3-yne produces 3-halogeno-substituted unsymmetrical pentamethinium salts (5, 7, 8, 10), whereas the extended homolog 1-methoxy-1-penten-3-yne yields a different product class, 3-halogen-2-methyl-substituted unsymmetrical pentamethinium salts (13, 14) [1].
| Evidence Dimension | Reaction Outcome and Product Substitution |
|---|---|
| Target Compound Data | 3-halogeno-substituted unsymmetrical pentamethinium salts |
| Comparator Or Baseline | 1-methoxy-1-penten-3-yne: 3-halogen-2-methyl-substituted unsymmetrical pentamethinium salts |
| Quantified Difference | Distinct substitution pattern: absence vs. presence of C-2 methyl group |
| Conditions | Addition of suitably substituted Vilsmeier reagents |
Why This Matters
For chemists building glutaconaldehyde derivatives, this difference dictates which compound must be ordered to access a specific target architecture.
- [1] Reichardt, C., et al. (n.d.). Synthesen mit aliphatischen Dialdehyden, XLV. Substituierte Glutaconaldehyd-Derivate durch Vilsmeier-Addition an 1-Methoxy-1-buten-3-in, 1-Methoxy-1-penten-3-in und 1-(Dimethylamino)-1-buten-3-in und deren Reaktionen mit einigen Nucleophilen. View Source
